molecular formula C12H12ClNO B2979178 1-(Chloroacetyl)-2,3-dimethyl-1H-indole CAS No. 66624-39-3

1-(Chloroacetyl)-2,3-dimethyl-1H-indole

Cat. No. B2979178
CAS RN: 66624-39-3
M. Wt: 221.68
InChI Key: ATOQMVQNVWIOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Chloroacetyl)-2,3-dimethyl-1H-indole” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “2,3-dimethyl” indicates that there are methyl groups attached to the 2nd and 3rd positions of the indole structure. The “1-(Chloroacetyl)” part suggests that a chloroacetyl group is attached to the 1st position of the indole .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multistep procedures involving nucleophilic substitution reactions . For instance, lidocaine, a local anesthetic, is synthesized via an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have the indole core structure with the aforementioned substitutions. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of “this compound” would be expected to be influenced by the presence of the chloroacetyl group, which is known to react rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. For instance, chloroacetyl chloride, a related compound, has a molecular weight of 112.943 .

Scientific Research Applications

Synthesis and Functionalization Techniques

Indoles, including 1-(Chloroacetyl)-2,3-dimethyl-1H-indole, serve as crucial building blocks in organic synthesis. They are involved in palladium-catalyzed reactions, which are pivotal for constructing complex molecules due to their wide range of functional group tolerance. Such methodologies facilitate the synthesis of biologically active natural and synthetic compounds, showcasing the versatility of indoles in creating diverse molecular architectures (Cacchi & Fabrizi, 2005).

Antimicrobial Activities

Research on N-substituted indole derivatives has uncovered their potential in antimicrobial applications. Synthesized indole compounds have been evaluated for their in vitro antimicrobial activities, revealing that certain derivatives exhibit significant antibacterial and antifungal properties, highlighting the role of indole structures in developing new antimicrobial agents (Shaikh & Debebe, 2020).

Chemical Reactions and Mechanisms

Indole derivatives undergo various chemical reactions that are essential for further functionalization and application in synthetic chemistry. Studies have investigated reactions such as the ene reaction of N-acylated indoles with singlet oxygen, providing insights into the mechanisms and yields of these processes. Such reactions are crucial for modifying indole structures for specific applications, including the synthesis of novel organic compounds with potential pharmaceutical relevance (Zhang, Foote, & Khan, 1993).

Structural Analysis and Molecular Design

The design and synthesis of indole derivatives, including their structural elucidation through X-ray diffraction and spectroscopic methods, are vital for understanding their properties and potential applications. Research in this area focuses on creating novel indole-based molecules with specific functionalities, contributing to the development of new materials and drugs (Geetha et al., 2019).

Optimization for Receptor Modulation

Indole derivatives have been optimized for allosteric modulation of receptors, such as the cannabinoid type 1 receptor (CB1). Structural modifications of indole-2-carboxamides have been explored to improve allosteric parameters, demonstrating the potential of indole derivatives in the development of therapeutic agents (Khurana et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-(Chloroacetyl)-2,3-dimethyl-1H-indole” is used. For instance, compounds like lidocaine work by blocking sodium ion channels, thus inhibiting the generation and conduction of nerve impulses .

Safety and Hazards

While specific safety and hazard data for “1-(Chloroacetyl)-2,3-dimethyl-1H-indole” is not available, chloroacetyl chloride is known to be toxic, cause skin burns, and be severely irritating to the eyes and respiratory tract .

properties

IUPAC Name

2-chloro-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-9(2)14(12(15)7-13)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOQMVQNVWIOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.